Cas no 2639430-22-9 (2-{(tert-butoxy)carbonyl(3-nitropyridin-2-yl)amino}acetic acid)

2-{(tert-butoxy)carbonyl(3-nitropyridin-2-yl)amino}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{[(tert-butoxy)carbonyl](3-nitropyridin-2-yl)amino}acetic acid
- EN300-27723052
- 2639430-22-9
- 2-{(tert-butoxy)carbonyl(3-nitropyridin-2-yl)amino}acetic acid
-
- インチ: 1S/C12H15N3O6/c1-12(2,3)21-11(18)14(7-9(16)17)10-8(15(19)20)5-4-6-13-10/h4-6H,7H2,1-3H3,(H,16,17)
- InChIKey: SLRVTQOQNVFSSU-UHFFFAOYSA-N
- SMILES: O(C(N(CC(=O)O)C1C(=CC=CN=1)[N+](=O)[O-])=O)C(C)(C)C
計算された属性
- 精确分子量: 297.09608521g/mol
- 同位素质量: 297.09608521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 21
- 回転可能化学結合数: 5
- 複雑さ: 414
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 126Ų
- XLogP3: 1.4
2-{(tert-butoxy)carbonyl(3-nitropyridin-2-yl)amino}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27723052-10.0g |
2-{[(tert-butoxy)carbonyl](3-nitropyridin-2-yl)amino}acetic acid |
2639430-22-9 | 95.0% | 10.0g |
$2638.0 | 2025-03-20 | |
Enamine | EN300-27723052-0.1g |
2-{[(tert-butoxy)carbonyl](3-nitropyridin-2-yl)amino}acetic acid |
2639430-22-9 | 95.0% | 0.1g |
$540.0 | 2025-03-20 | |
Enamine | EN300-27723052-1.0g |
2-{[(tert-butoxy)carbonyl](3-nitropyridin-2-yl)amino}acetic acid |
2639430-22-9 | 95.0% | 1.0g |
$614.0 | 2025-03-20 | |
Enamine | EN300-27723052-1g |
2-{[(tert-butoxy)carbonyl](3-nitropyridin-2-yl)amino}acetic acid |
2639430-22-9 | 1g |
$614.0 | 2023-09-10 | ||
Enamine | EN300-27723052-5g |
2-{[(tert-butoxy)carbonyl](3-nitropyridin-2-yl)amino}acetic acid |
2639430-22-9 | 5g |
$1779.0 | 2023-09-10 | ||
Enamine | EN300-27723052-10g |
2-{[(tert-butoxy)carbonyl](3-nitropyridin-2-yl)amino}acetic acid |
2639430-22-9 | 10g |
$2638.0 | 2023-09-10 | ||
Enamine | EN300-27723052-5.0g |
2-{[(tert-butoxy)carbonyl](3-nitropyridin-2-yl)amino}acetic acid |
2639430-22-9 | 95.0% | 5.0g |
$1779.0 | 2025-03-20 | |
Enamine | EN300-27723052-0.05g |
2-{[(tert-butoxy)carbonyl](3-nitropyridin-2-yl)amino}acetic acid |
2639430-22-9 | 95.0% | 0.05g |
$515.0 | 2025-03-20 | |
Enamine | EN300-27723052-0.5g |
2-{[(tert-butoxy)carbonyl](3-nitropyridin-2-yl)amino}acetic acid |
2639430-22-9 | 95.0% | 0.5g |
$589.0 | 2025-03-20 | |
Enamine | EN300-27723052-0.25g |
2-{[(tert-butoxy)carbonyl](3-nitropyridin-2-yl)amino}acetic acid |
2639430-22-9 | 95.0% | 0.25g |
$564.0 | 2025-03-20 |
2-{(tert-butoxy)carbonyl(3-nitropyridin-2-yl)amino}acetic acid 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
2-{(tert-butoxy)carbonyl(3-nitropyridin-2-yl)amino}acetic acidに関する追加情報
Introduction to 2-{(tert-butoxy)carbonyl(3-nitropyridin-2-yl)amino}acetic acid (CAS No. 2639430-22-9)
2-{(tert-butoxy)carbonyl(3-nitropyridin-2-yl)amino}acetic acid, with the CAS number 2639430-22-9, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group, a nitropyridine moiety, and an amino acid derivative. These structural elements contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways.
The tert-butoxycarbonyl (Boc) group in 2-{(tert-butoxy)carbonyl(3-nitropyridin-2-yl)amino}acetic acid serves as a protecting group for the amino functionality, allowing for selective chemical modifications and synthetic manipulations. This feature is crucial in the synthesis of complex molecules and peptides, where controlled deprotection and coupling reactions are essential. The Boc group can be readily removed under acidic conditions, providing flexibility in synthetic strategies.
The 3-nitropyridine moiety in the compound is another key structural element that imparts unique chemical and biological properties. Nitropyridines are known for their ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. This interaction can modulate cellular processes and signaling pathways, making nitropyridine derivatives valuable candidates for drug discovery. Recent studies have shown that nitropyridines can exhibit anti-inflammatory, antiviral, and anticancer activities, further highlighting their therapeutic potential.
The amino acid derivative component of 2-{(tert-butoxy)carbonyl(3-nitropyridin-2-yl)amino}acetic acid adds another layer of complexity and functionality to the molecule. Amino acids are fundamental building blocks of proteins and play critical roles in numerous biological processes. By incorporating an amino acid derivative into the structure, this compound can potentially mimic or modulate protein-protein interactions, enzyme activities, and other cellular functions. This property makes it an attractive candidate for the development of peptidomimetics and protein-based therapeutics.
In the context of medicinal chemistry, 2-{(tert-butoxy)carbonyl(3-nitropyridin-2-yl)amino}acetic acid has been explored for its potential as a lead compound in drug discovery programs. Researchers have investigated its ability to inhibit specific enzymes involved in disease pathways, such as kinases and proteases. For example, a recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against a key kinase implicated in cancer progression. These findings suggest that 2-{(tert-butoxy)carbonyl(3-nitropyridin-2-yl)amino}acetic acid could serve as a valuable starting point for the development of novel anticancer agents.
Beyond its potential as a therapeutic agent, 2-{(tert-butoxy)carbonyl(3-nitropyridin-2-yl)amino}acetic acid has also been studied for its use in chemical biology research. The compound's unique structure allows it to serve as a tool molecule for probing cellular processes and identifying new biological targets. For instance, researchers have utilized this compound to investigate the role of specific enzymes in signal transduction pathways, providing insights into disease mechanisms and potential therapeutic strategies.
The synthesis of 2-{(tert-butoxy)carbonyl(3-nitropyridin-2-yl)amino}acetic acid involves several well-established chemical reactions and techniques. The tert-butoxycarbonylation of the amino group is typically achieved using di-tert-butyl dicarbonate (Boc2O), while the formation of the nitropyridine moiety can be accomplished through nitration reactions or other synthetic methods. The final step involves coupling the protected amino acid with the nitropyridine derivative to form the desired product. These synthetic routes are well-documented in the literature and can be adapted to produce large quantities of the compound for further research and development.
In conclusion, 2-{(tert-butoxy)carbonyl(3-nitropyridin-2-yl)amino}acetic acid (CAS No. 2639430-22-9) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for drug discovery programs targeting various diseases, particularly cancer. Additionally, its utility as a tool molecule in chemical biology research further underscores its significance in advancing our understanding of biological processes and developing new therapeutic strategies.
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